Trimethylamine N-oxide (dihydrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

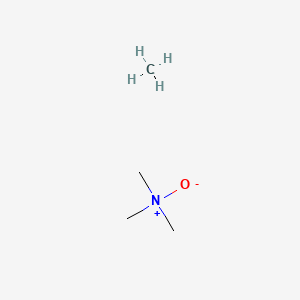

Trimethylamine N-oxide (dihydrate) is an organic compound with the chemical formula (CH₃)₃NO·2H₂O. It belongs to the class of amine oxides and is typically encountered as a dihydrate. This compound is a white, water-soluble solid and is found in the tissues of marine crustaceans and fish, where it helps prevent protein distortion due to water pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylamine N-oxide can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature. The reaction can be represented as follows:

(CH₃)₃N + H₂O₂ → (CH₃)₃NO + H₂O

Industrial Production Methods: In industrial settings, trimethylamine N-oxide is produced by oxidizing trimethylamine with hydrogen peroxide. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to achieve the desired outcome .

Types of Reactions:

Oxidation: Trimethylamine N-oxide acts as an oxidizing agent in various chemical reactions. It can oxidize organoboranes and other substrates.

Reduction: Under certain conditions, trimethylamine N-oxide can be reduced back to trimethylamine.

Substitution: It can participate in substitution reactions where the oxygen atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include organoboranes and other substrates that can be oxidized by trimethylamine N-oxide. The reactions are typically carried out in an aqueous medium at room temperature.

Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce trimethylamine N-oxide back to trimethylamine.

Major Products Formed:

Oxidation: The major products formed are oxidized substrates, such as alcohols from organoboranes.

Reduction: The major product formed is trimethylamine.

Scientific Research Applications

Trimethylamine N-oxide (dihydrate) has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.

Biology: Trimethylamine N-oxide is studied for its role in stabilizing proteins under high-pressure conditions, such as those found in deep-sea organisms.

Medicine: Research has shown that high levels of trimethylamine N-oxide in the human body are associated with an increased risk of cardiovascular diseases. It is also studied for its role in inflammation and other metabolic processes.

Mechanism of Action

Trimethylamine N-oxide stabilizes the structure of proteins by interacting with water molecules. This interaction helps maintain the flexibility and functionality of proteins under high-pressure conditions. In biological systems, trimethylamine N-oxide is a product of the oxidation of trimethylamine, a common metabolite of compounds like choline and L-carnitine. It activates the ROS/NLRP3 inflammasome, inducing inflammation, and accelerates fibroblast-myofibroblast differentiation by activating the TGF-β/smad2 signaling pathway .

Comparison with Similar Compounds

Trimethylamine: The precursor to trimethylamine N-oxide, it is a common metabolite in biological systems.

Dimethylamine N-oxide: Another amine oxide with similar properties but different molecular structure.

Tetramethylammonium hydroxide: A quaternary ammonium compound with different chemical properties.

Uniqueness: Trimethylamine N-oxide is unique in its ability to stabilize proteins under high-pressure conditions, making it particularly important in marine biology. Its role in human health, particularly in relation to cardiovascular diseases, also sets it apart from other similar compounds .

Properties

Molecular Formula |

C4H13NO |

|---|---|

Molecular Weight |

91.15 g/mol |

IUPAC Name |

N,N-dimethylmethanamine oxide;methane |

InChI |

InChI=1S/C3H9NO.CH4/c1-4(2,3)5;/h1-3H3;1H4 |

InChI Key |

DXSAXAMDUIJCPC-UHFFFAOYSA-N |

Canonical SMILES |

C.C[N+](C)(C)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methane;[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate](/img/structure/B10827905.png)

![N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide;methanesulfonic acid](/img/structure/B10827910.png)

![(1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one](/img/structure/B10827932.png)

![2,6-diamino-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-5-[3-[1-(trifluoromethyl)cyclopropyl]-1,2,4-triazol-1-yl]pyridine-3-carboxamide](/img/structure/B10827936.png)

![N-[(2S)-1-[2-[(2R)-2-chloro-2-fluoroacetyl]-2-[[(3S)-2-oxopyrrolidin-3-yl]methyl]hydrazinyl]-3-(1-methylcyclopropyl)-1-oxopropan-2-yl]-5-(difluoromethyl)-1,2-oxazole-3-carboxamide](/img/structure/B10827946.png)

![(2S,4S)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10827961.png)

![(2S,4R)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10827972.png)

![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4-fluoro-4-methylpiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide](/img/structure/B10827975.png)

![methane;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate](/img/structure/B10827982.png)